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Compound of Interest

Compound Name: Triphenylborane

Cat. No.: B1294497

An In-depth Technical Guide on the Molecular Geometry and Planarity of Triphenylborane

Introduction

Triphenylborane, with the chemical formula B(CsHs)s or BPhs, is a foundational organoboron
compound. It consists of a central boron atom bonded to three phenyl groups. As a
tricoordinate boron species, it possesses an empty p-orbital, making it a classic and widely
utilized Lewis acid in organic synthesis and catalysis. The steric and electronic properties of
triphenylborane are a direct consequence of its unique three-dimensional structure. This
document provides a detailed examination of its molecular geometry, with a focus on the
planarity of the system, supported by quantitative structural data and descriptions of the
experimental methods used for its determination.

Molecular Geometry and Planarity

The molecular structure of triphenylborane is characterized by a central trigonal planar core
surrounded by three spatially oriented phenyl rings.

e Boron Center Hybridization: The central boron atom in triphenylborane is sp2 hybridized.
This hybridization results in three equivalent sp? orbitals that lie in a single plane and are
oriented 120° apart. These orbitals form sigma (o) bonds with the ipso-carbons of the three
phenyl rings. The remaining unhybridized p-orbital on the boron atom is perpendicular to this
plane and is electron-deficient.
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o BCs Core Structure: The sp? hybridization dictates that the core BCs unit is trigonal planar.[1]
In an idealized, isolated system, the C-B-C bond angles are approximately 120°.

e Overall Molecular Shape and Non-Planarity: While the immediate coordination sphere of the
boron atom is planar, the triphenylborane molecule as a whole is non-planar. Steric
hindrance between the ortho-hydrogen atoms on adjacent phenyl rings prevents the rings
from being coplanar with the central BCs plane. To alleviate this steric strain, the phenyl
groups are twisted out of the BCs plane. This simultaneous twisting of the three rings gives
the molecule a distinct propeller-like shape.[1][2] The phenyl groups are rotated at an angle
of approximately 30° relative to the central plane.[1][2]

Quantitative Structural Data

The precise geometric parameters of triphenylborane have been determined experimentally.
The data presented below is derived from crystallographic studies.

Parameter Description Value Reference

Bond Length

Boron to Phenyl
B-C 1.571-1.589 A [3]
Carbon

Bond Angle

Phenyl Carbon -
C-B-C Boron - Phenyl ~120° [1]
Carbon

Dihedral Angle

Twist angle of Phenyl
C-B-C-C _ ~30° [1][2]
rings from BCs plane

Table 1: Key Structural Parameters of Triphenylborane.

Experimental Protocols
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The determination of the molecular structure of compounds like triphenylborane relies on
sophisticated analytical techniques that can map atomic positions with high precision. The
primary methods employed are Single-Crystal X-ray Crystallography and Gas-Phase Electron
Diffraction.

Single-Crystal X-ray Crystallography

This is the definitive method for determining the molecular structure of a crystalline solid.[2]
Methodology:

o Crystal Growth: A high-quality single crystal of triphenylborane is grown from a suitable
solvent. The crystal must be a single, ordered lattice without significant defects.

e Mounting and Data Collection: The crystal is mounted on a goniometer and cooled to a low
temperature (e.g., 100 K) to reduce thermal vibrations of the atoms. It is then irradiated with
a monochromatic beam of X-rays.

« Diffraction: The X-rays are diffracted by the electrons of the atoms in the crystal lattice,
producing a unique diffraction pattern of spots of varying intensities. This pattern is recorded
on a detector as the crystal is rotated.

e Structure Solution and Refinement: The positions and intensities of the diffraction spots are
used to calculate an electron density map of the unit cell using Fourier transform methods.
This map reveals the positions of the atoms. The structural model is then refined to best fit
the experimental data, yielding highly precise measurements of bond lengths, bond angles,
and dihedral angles.

Gas-Phase Electron Diffraction

This technique is used to determine the structure of molecules in the gas phase, free from the
influence of crystal packing forces.[4]

Methodology:

o Sample Introduction: A gaseous sample of triphenylborane is introduced into a high-
vacuum chamber.
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o Electron Beam Interaction: A high-energy beam of electrons is directed through the gas. The
electrons are scattered by the electrostatic potential of the atoms in the molecules.

o Pattern Detection: The scattered electrons create a diffraction pattern of concentric rings,
which is recorded on a detector. The intensity of the scattering varies as a function of the

scattering angle.

 Structural Analysis: The diffraction pattern contains information about the distances between
all pairs of atoms in the molecule. By analyzing this pattern and comparing it to theoretical
models, the equilibrium bond lengths and angles of the molecule in the gas phase can be
determined.

Visualizations

The following diagrams illustrate the structural relationships within the triphenylborane

molecule.
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Caption: Connectivity of the central Boron atom to three phenyl groups.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b1294497?utm_src=pdf-body
https://www.benchchem.com/product/b1294497?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294497?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

BCs Core

Trigonal Planar
(sp? Hybridization)

Twisted ~30°
(Steric Hindrance)

Overall Molecule:
Non-Planar Propeller Shape

Click to download full resolution via product page

Caption: Logical relationship between core planarity and overall non-planarity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294497#triphenylborane-molecular-geometry-and-
planarity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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